molecular formula C9H5Cl2N B042001 2,4-Dichloroquinoline CAS No. 703-61-7

2,4-Dichloroquinoline

Cat. No.: B042001
CAS No.: 703-61-7
M. Wt: 198.05 g/mol
InChI Key: QNBJYUUUYZVIJP-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline, with the chemical formula C9H5Cl2N, is a yellow crystalline solid characterized by two chlorine atoms attached to the quinoline ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyes. It exhibits antimicrobial and antimalarial properties, making it valuable in drug development. Additionally, it is used as a fluorescent probe in biological research and as a ligand in coordination chemistry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dichloroquinoline are not fully understood. Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules. For instance, some quinoline derivatives have been found to inhibit tRNA synthetase, showing antibacterial activity against gram-positive bacteria .

Cellular Effects

A derivative of quinoline showed significant larvicidal and pupicidal properties against a malarial and a dengue vector in a study . This suggests that this compound might also have potential effects on cellular processes.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloroquinoline can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with active thionyl chloride, followed by a cyclization reaction to obtain the target product . Another method involves the condensation of 3-chloroaniline with ethoxy diethyl methylene malonate, followed by cyclization, hydrolysis, decarboxylation, and chlorination .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which is more efficient and environmentally friendly compared to traditional methods. This technique reduces the usage of harmful chemicals and solvents, making it suitable for large-scale production .

Properties

IUPAC Name

2,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJYUUUYZVIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345843
Record name 2,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-61-7
Record name 2,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: A one-pot method involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. This method has been shown to produce 2,4-dichloroquinoline and related derivatives in good yields. [, ]

A: Yes, this compound can be synthesized using diphosgene in acetonitrile by reacting it with 2-ethynylaniline and heating at 130°C or 150°C for 12 hours. [, ]

A: The molecular formula of this compound is C9H5Cl2N, and its molecular weight is 198.05 g/mol. []

A: this compound and its derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, EI-MS, and ESI-MS spectroscopy. [, ]

A: The crystal structure of this compound reveals two crystallographically independent molecules in the asymmetric unit. Both molecules exhibit a planar quinoline ring system. []

A: The reaction of this compound with sodium azide depends on the solvent and reaction conditions. In DMF, it leads to regioselective formation of either 4-azido-2-chloroquinolines or 5-azido-tetrazolo[1,5-a]quinolines depending on the amount of sodium azide and the presence of catalysts. [, ]

A: Yes, both regioselective (using solid sodium alkoxide in toluene) and standard (using alcoholic alkoxide solutions) alkoxydehalogenation reactions can be carried out on 2,4-dichloroquinolines. The regioselectivity and product distribution can be analyzed using NMR spectroscopy. [, ]

A: Yes, this compound serves as a versatile precursor for various fused quinoline heterocycles. For instance, it can be used to synthesize pyrroloquinolines, dibenzo[b,g][1,8]naphthyridin-5-ones, and thieno[3,2-c]quinolines. [, , ]

A: The regioselectivity of reactions between this compound and organozinc reagents can be controlled by using different catalysts and additives. For example, palladium complexes promote α-selective coupling, while LiCl favors γ-selective coupling. [, ]

A: Yes, this compound and its derivatives can react with alkylene diols, such as ethylene glycol, propylene glycol, and butylene glycol, to form polyethers. []

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